REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([Cl:10])[C:3]=1[CH2:11]O.P(Br)(Br)[Br:14].C([O-])(O)=O.[Na+]>C1COCC1>[Br:14][CH2:11][C:3]1[C:2]([Cl:1])=[CH:7][C:6]([O:8][CH3:9])=[CH:5][C:4]=1[Cl:10] |f:2.3|
|
Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)OC)Cl)CO
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
59.1 g
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cool to 0 deg under nitrogen
|
Type
|
EXTRACTION
|
Details
|
extract with EtOAc
|
Type
|
CUSTOM
|
Details
|
Dry
|
Type
|
CONCENTRATION
|
Details
|
concentrate under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C=C(C=C1Cl)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 129.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 219.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |